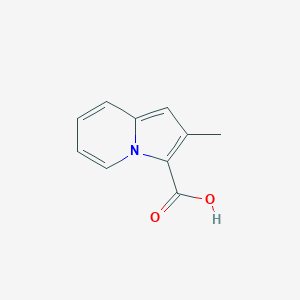

2-Methylindolizine-3-carboxylic acid

Description

Historical Context and Evolution of Indolizine (B1195054) Chemistry

The journey of indolizine chemistry began in the late 19th and early 20th centuries. The synthesis and characterization of the parent indolizine scaffold laid the groundwork for the exploration of its numerous derivatives. nih.gov Over the decades, the field has evolved significantly, with the development of various synthetic methodologies enabling the creation of a diverse library of indolizine-based compounds. This has paved the way for investigating the structure-activity relationships of different substituents on the indolizine core, leading to the synthesis and study of molecules like 2-Methylindolizine-3-carboxylic acid.

Significance of Carboxylic Acid Functionality in Indolizine Scaffolds

The presence of a carboxylic acid group (-COOH) at the 3-position of the 2-methylindolizine (B1618379) scaffold is of particular importance. Carboxylic acids are known to participate in a wide range of chemical reactions, including esterification, amidation, and salt formation. msu.edusdsu.edu In the context of medicinal chemistry, the carboxylic acid moiety can significantly influence a molecule's pharmacokinetic properties, such as solubility and membrane permeability. byjus.com It can also act as a key interacting group with biological macromolecules, forming hydrogen bonds or ionic interactions with receptor binding sites. The acidity of the carboxylic acid can be modulated by the electronic effects of the indolizine ring and the methyl group, further fine-tuning the molecule's properties.

Research Landscape and Emerging Areas for this compound

While specific research on this compound is not as extensive as for other indolizine derivatives, the existing knowledge on related compounds provides a roadmap for future investigations. The primary focus of current research on indolizine-3-carboxylic acid derivatives often revolves around their potential biological activities. For instance, various indole-3-carboxylic acid derivatives have been explored for their antihypertensive and anticancer properties. nih.govnih.gov

The synthesis of derivatives of this compound, such as esters and amides, is a key area of research. These derivatives can be prepared through standard chemical transformations of the carboxylic acid group. bipublication.comnih.gov The evaluation of the biological activities of these derivatives is a logical next step, with potential applications in areas such as antimicrobial and anti-inflammatory drug discovery. nih.gov Furthermore, the unique photophysical properties of the indolizine core suggest that this compound and its derivatives could be explored for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs).

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol bipublication.comsinfoobiotech.com |

| CAS Number | 857418-41-8 sinfoobiotech.com |

Interactive Data Table: Potential Research Areas for this compound Derivatives

| Research Area | Rationale |

| Antimicrobial Agents | The indolizine scaffold is present in some natural products with antimicrobial activity. |

| Anticancer Agents | Indole-3-carboxylic acid derivatives have shown promise as anticancer agents. nih.gov |

| Anti-inflammatory Agents | Some heterocyclic carboxylic acids exhibit anti-inflammatory properties. |

| Fluorescent Probes | The indolizine core often exhibits fluorescence, which can be tuned by substituents. |

| Organic Electronics | Aromatic heterocyclic compounds are building blocks for organic electronic materials. |

Classical and Established Synthetic Approaches to Indolizines

Traditional methods for synthesizing the indolizine core often involve the cyclization of suitably functionalized pyridine (B92270) derivatives. These established reactions, including the Tschitschibabin and Scholtz reactions, have been refined over time to allow for the preparation of complex derivatives like this compound.

The Tschitschibabin (or Chichibabin) indolizine synthesis is a cornerstone method for forming the indolizine ring. beilstein-journals.orgresearchgate.net The classical approach involves the reaction of a 2-alkylpyridine (like α-picoline) with an α-halocarbonyl compound, followed by a base-induced intramolecular aldol-type condensation to form the five-membered ring.

To specifically synthesize indolizine carboxylic acid derivatives, this reaction is adapted by using α-haloesters or related compounds as the alkylating agent. For instance, the reaction of 2-methylpyridine (B31789) with ethyl bromopyruvate generates a quaternary pyridinium (B92312) salt. Subsequent treatment with a base, such as sodium bicarbonate or an organic base, induces cyclization to yield ethyl 2-methylindolizine-3-carboxylate. This ester can then be hydrolyzed to the target compound, this compound. Modern adaptations of this reaction focus on improving yields and expanding the substrate scope, for example, through the use of rhodium catalysis in a related allylation-cyclization sequence. beilstein-journals.orgorganic-chemistry.org

| Pyridine Derivative | α-Halocarbonyl Reagent | Resulting Indolizine Intermediate | Reference |

|---|---|---|---|

| 2-Methylpyridine | Ethyl bromopyruvate | Ethyl 2-methylindolizine-3-carboxylate | |

| Pyridine | Ethyl α-bromoacetoacetate | Ethyl 1-acetylindolizine-2-carboxylate | |

| Sydnone-N-pyridinium bromide | (Internal cyclization) | Sydnone-indolizine biheteroaryl | beilstein-journals.org |

Condensation reactions provide another versatile route to the indolizine skeleton. jbclinpharm.org These methods often involve the reaction of a pyridine derivative bearing an activated methylene (B1212753) group at the 2-position with a suitable condensation partner. For example, derivatives of 2-(pyridin-2-yl)acetate can undergo condensation and cyclization with various electrophiles to form indolizine-1-carboxylates or related structures. rsc.org

Multicomponent reactions represent a highly efficient modern approach, allowing for the construction of complex indolizines in a single step. scispace.com A four-component tandem reaction treating pyridine with a phenacyl bromide, ethyl glyoxalate, and a base can produce polysubstituted indolizines. scispace.com Similarly, a three-component condensation of 2-(pyridin-2-yl)acetonitrile, an aldehyde, and an isonitrile yields diversely substituted indolizines. rsc.org While these methods may not directly yield the 3-carboxylic acid, the substituents introduced can often be chemically transformed into the desired carboxyl group.

| Pyridine-based Component | Reaction Partners | Reaction Type | Reference |

|---|---|---|---|

| 2-(Pyridin-2-yl)acetonitrile | Aldehydes, Isonitriles | Three-component condensation | rsc.org |

| Pyridine | Phenacyl bromides, Ethyl glyoxalate, Na2CO3 | Four-component tandem reaction | scispace.com |

| 2-Alkylpyridines | Cinnamic acids | Oxidative annulation | rsc.org |

The Scholtz reaction, first reported in 1912, is one of the earliest methods for indolizine synthesis. jbclinpharm.orgijettjournal.org The original procedure involves heating 2-methylpyridine with acetic anhydride (B1165640) at high temperatures. ijettjournal.org This process yields an intermediate, termed "picolide," which upon acid hydrolysis, affords the parent indolizine. jbclinpharm.org The primary products of the Scholtz reaction and its variations are typically 1,3-diacetylindolizines or 3-acetylindolizines. chim.it

To generate a carboxylic acid from a Scholtz-type product, a subsequent oxidation step would be required to convert the acetyl group at the 3-position into a carboxyl group. The term "hydrolysis" in the context of the original Scholtz reaction refers to the conversion of the "picolide" intermediate to the core indolizine ring, not the direct formation of a carboxylic acid from an acetyl precursor. jbclinpharm.org Therefore, while the Scholtz reaction is fundamental in establishing the indolizine core with substitution at the relevant positions, forming the carboxylic acid requires additional synthetic steps beyond simple hydrolysis.

Cycloaddition Strategies for Indolizine Carboxylic Acids

Cycloaddition reactions are among the most powerful and widely used methods for constructing the indolizine ring system, offering high regioselectivity and efficiency. chim.it These strategies typically involve the generation of a reactive dipole which then undergoes a pericyclic reaction with a suitable reaction partner to form the bicyclic structure.

The 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes or alkynes is the most common and versatile method for synthesizing functionalized indolizines. rsc.orgchim.itnih.gov Pyridinium ylides are typically generated in situ from the corresponding pyridinium salt by treatment with a base. nih.govnih.gov

This [3+2] cycloaddition reaction provides a direct route to indolizine carboxylic acid derivatives when an appropriate dipolarophile is used. rsc.org For example, the reaction of a pyridinium ylide with dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl propiolate yields indolizine-1,2-dicarboxylates or indolizine-1-carboxylates, respectively. ijettjournal.org To obtain the 3-carboxylic acid functionality, a ylide derived from a pyridine substituted with an electron-withdrawing group at the 2-position is reacted with an appropriate alkyne. The reaction proceeds via a dihydroindolizine intermediate, which spontaneously aromatizes, often through air oxidation. nih.gov If an alkene is used as the dipolarophile, a dedicated oxidant such as potassium dichromate or TEMPO is required to aromatize the resulting tetrahydroindolizine cycloadduct. rsc.orgorganic-chemistry.org The efficiency of the cycloaddition is enhanced when electron-withdrawing groups are present on both the pyridinium ylide and the dipolarophile. nih.govnih.gov

| Pyridinium Ylide Precursor | Dipolarophile | Key Features | Reference |

|---|---|---|---|

| N-(Carboxymethyl)pyridinium halides | Electron-deficient alkenes | Requires oxidant (e.g., MnO2) for aromatization | organic-chemistry.org |

| Pyridinium salt | Propiolic ester or amide | Mild conditions, favored by electron-withdrawing groups | nih.gov |

| Pyridine and α-halo ketone | Alkenoic acids | One-pot, Cu-catalyzed, involves oxidative decarboxylation | acs.orgorganic-chemistry.org |

| Pyridine and α-halo-carbonyl compound | Electron-deficient alkenes | One-pot, oxidant (K2Cr2O7 or TEMPO) required | rsc.orgorganic-chemistry.org |

The 1,5-dipolar cycloaddition, also known as 1,5-dipolar cyclization, is another important strategy for indolizine synthesis. jbclinpharm.orgacs.org This reaction involves a 1,5-dipole, which can be viewed as a vinylogous pyridinium ylide, undergoing an intramolecular ring-closure. jbclinpharm.org

A notable example of this approach is the reaction of pyridine with Baylis–Hillman bromides. rsc.org This one-pot sequence involves the initial formation of a pyridinium salt, which then generates a nitrogen ylide. This ylide undergoes a 1,5-cyclization to afford the indolizine skeleton. rsc.org This method provides a convenient pathway to access substituted indolizines, such as 1-aryl-2-cyanoindolizines, under mild conditions. rsc.org The functional groups incorporated through this method can be further manipulated to introduce a carboxylic acid moiety at the desired position on the indolizine ring.

Synthetic Routes to this compound and Its Derivatives Explored

The synthesis of this compound and related indolizine carboxylic acid derivatives is a significant area of research in organic chemistry, owing to the prevalence of the indolizine scaffold in biologically active compounds and functional materials. Various synthetic methodologies have been developed, ranging from cycloaddition reactions to advanced metal-catalyzed and radical-induced strategies. This article details several key approaches, focusing on advanced annulation protocols, metal-catalyzed syntheses, and radical-induced strategies for the construction of these important heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-methylindolizine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-6-8-4-2-3-5-11(8)9(7)10(12)13/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEOGLOVJURLIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Methylindolizine 3 Carboxylic Acid and Its Analogs

Electrophilic Substitution Reactivity of Indolizine (B1195054) Core

The indolizine nucleus is inherently susceptible to electrophilic attack, a characteristic that governs much of its chemistry. The electron-rich nature of the pyrrole-like five-membered ring dictates the regioselectivity of these reactions.

Regioselectivity at C-1 and C-3 Positions

Electrophilic substitution in indolizines preferentially occurs at the C-3 position, and if that position is occupied, the attack happens at the C-1 position. jbclinpharm.org This regioselectivity is a direct consequence of the electronic distribution within the indolizine core, where molecular orbital calculations indicate that C-3 is the most reactive site for electrophilic attack, followed by C-1. jbclinpharm.org This reactivity pattern is analogous to that observed in other electron-rich aromatic systems like indoles and pyrroles. jbclinpharm.orgjbclinpharm.org For instance, the acylation of indolizines with acid chlorides or anhydrides predominantly yields 3-acyl derivatives. jbclinpharm.org

The substitution pattern of the indolizine ring can significantly influence the outcome of electrophilic substitution reactions. The presence of electron-donating or electron-withdrawing groups can either enhance or diminish the reactivity of the ring and direct the incoming electrophile to a specific position.

Nitration Studies: Influence of Reaction Conditions on Isomer Formation

The nitration of indolizine derivatives demonstrates the delicate balance of electronic effects and reaction conditions in determining the final product. In contrast to the general preference for C-3 substitution, nitration often favors the C-1 position. jbclinpharm.org For example, the nitration of 2-methylindolizine (B1618379) with a mixture of concentrated nitric and sulfuric acids primarily yields the 1-nitro derivative.

However, the reaction conditions can be manipulated to favor the formation of different isomers. For instance, nitration of certain substituted phenols can be achieved under mild, heterogeneous conditions using inorganic acidic salts and sodium nitrate (B79036) on wet silica (B1680970) gel, offering a high degree of control over the reaction. mdpi.com While not directly applied to 2-methylindolizine-3-carboxylic acid in the provided sources, this highlights the potential for tuning reaction conditions to influence isomer distribution. The choice of nitrating agent and solvent system can also play a crucial role. For example, the use of N-nitropyrazole has been shown to be a versatile and powerful nitrating reagent for a variety of aromatic compounds under relatively mild conditions. nih.gov

Nitrosation and Diazo Coupling Reactions

Nitrosation of indolizines typically occurs at the C-3 position if it is unsubstituted. jbclinpharm.org For instance, treatment of an indolizine with nitrous acid will yield a 3-nitroso derivative. jbclinpharm.org If the C-3 position is blocked, the attack will proceed at the C-1 position. jbclinpharm.org This is exemplified by the reaction of 3-acetyl-2-methylindolizine with nitrous acid, which furnishes the 1-nitroso derivative. jbclinpharm.org

Diazo coupling reactions, which involve the attack of an arenediazonium ion as the electrophile, also follow this regiochemical trend. jbclinpharm.orgjbclinpharm.org Coupling occurs at the C-3 position of the indolizine ring. jbclinpharm.orgjbclinpharm.org If this position is already substituted, as in the case of this compound, the diazonium salt will attack the C-1 position. jbclinpharm.orgjbclinpharm.org The resulting azo compounds are often highly colored and have been investigated for their dye properties. libretexts.orgyoutube.com

| Reaction | Reagent | Position of Attack | Product Type |

| Nitrosation | Nitrous Acid | C-3 (unsubstituted) or C-1 (C-3 substituted) | Nitroso derivative |

| Diazo Coupling | Arenediazonium Salt | C-3 (unsubstituted) or C-1 (C-3 substituted) | Azo derivative |

Halogenation Attempts and Stable Halogenated Derivatives

The direct halogenation of indolizines can be challenging, and the stability of the resulting halogenated derivatives varies. jbclinpharm.org While the preparation of stable bromo derivatives has not always been successful, stable iodo derivatives have been synthesized. jbclinpharm.org For instance, iodination of 3-acetylindolizine in alcohol readily proceeds to give the 1,3-diiodo derivative. jbclinpharm.org

For carboxylic acids, the Hell-Volhard-Zelinsky reaction provides a method for α-bromination. libretexts.orgucalgary.ca This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus or phosphorus tribromide. libretexts.orgucalgary.ca This method is specific for the α-position and could potentially be applied to halogenate the methyl group of this compound, although this specific application is not detailed in the provided search results. More modern methods for the α-chlorination and α-iodination of carboxylic acids have also been developed. chemistrysteps.com

Furthermore, the synthesis of specific halogenated indolizines, such as 5-chloro- and 5-bromoindolizines, has been achieved through dipolar cycloaddition strategies rather than direct halogenation. nih.gov The direct lithiation of 2-substituted indolizines at the 5-position, followed by reaction with an electrophile like iodine, has also been shown to be a viable route to previously inaccessible 5-iodoindolizines. nih.gov

Resistance to Nucleophilic Attack

The electron-rich nature of the indolizine ring generally makes it resistant to nucleophilic attack. jbclinpharm.orgjbclinpharm.org However, the introduction of strong electron-withdrawing groups can alter this reactivity. For example, indolizines bearing a nitro group have been shown to undergo nucleophilic substitution. jbclinpharm.org Specifically, 8-nitroindolizines react with secondary amines in the presence of oxygen to yield 5-amino-8-nitroindolizines. jbclinpharm.org This suggests that while the unsubstituted indolizine core is resistant, sufficient activation by electron-withdrawing substituents can render it susceptible to nucleophilic attack.

Acid-Base Properties and Protonation Behavior of the Indolizine Nitrogen

The this compound molecule possesses both an acidic functional group (the carboxylic acid) and a basic heterocyclic system (the indolizine ring). The carboxylic acid moiety is expected to have a pKa value typical for aromatic carboxylic acids, generally in the range of 4–5 in aqueous solution. libretexts.org

The basicity of the indolizine ring, however, is more complex. While the bridgehead nitrogen atom has a lone pair of electrons, studies on the protonation of indolizines have revealed that it does not occur on the nitrogen atom. Instead, protonation under reversible conditions happens on the five-membered pyrrole (B145914) ring. rsc.org This behavior is attributed to the electronic structure of the 10π-electron aromatic system.

Nuclear magnetic resonance (NMR) studies have shown that for indolizines that are unsubstituted at the C-3 position, protonation occurs exclusively at this site to form a stable 3H-indolizinium cation. rsc.org For indolizines with a substituent at the C-3 position, such as this compound, protonation leads to a mixture of 3H- and 1H-indolizinium cations. rsc.org The precise ratio of these protonated species depends on the nature and position of the substituents on the ring. rsc.org This C-protonation behavior contrasts with many other nitrogen heterocycles and is a key feature of indolizine chemistry.

Thermal Cyclization Mechanisms and Kinetic Studies for Indolizine Formation

Thermal cyclization reactions are a cornerstone of indolizine synthesis. These reactions typically involve the formation of the bicyclic ring system from acyclic or monocyclic precursors, often driven by heat. While detailed kinetic studies featuring rate constants and activation energies are not extensively reported in the literature, the reaction conditions (temperature, time) and resulting yields provide insight into the efficiency and feasibility of these transformations.

Another strategy involves the thermal cyclization of a suitably substituted pyridine (B92270) derivative. For example, the synthesis of indolizine-2-carboxylic acid esters has been achieved by the thermal cyclization of Morita–Baylis–Hillman adducts derived from pyridine-2-carboxaldehyde. Refluxing these adducts in acetic anhydride (B1165640) leads to an efficient cyclization to form the indolizine ring system.

Intramolecular Cyclization Reactions (e.g., Aldol, Knoevenagel)

Intramolecular cyclization reactions, particularly those involving classic carbonyl chemistry like the Aldol and Knoevenagel reactions, provide powerful and efficient pathways for constructing the indolizine skeleton. These methods often proceed as domino or cascade reactions, where multiple bonds are formed in a single synthetic operation.

A highly effective strategy for building the pyridine portion of the indolizine ring system is through a domino Knoevenagel condensation/intramolecular Aldol cyclization process. nih.gov This approach starts with a pyrrole-2-carboxaldehyde, which first undergoes a Knoevenagel condensation with an active methylene (B1212753) compound. nih.govwikipedia.org The Knoevenagel condensation is a nucleophilic addition of the active methylene compound to the aldehyde, followed by dehydration to form a new carbon-carbon double bond. wikipedia.org

The resulting intermediate is designed to contain a second carbonyl or equivalent electrophilic center. In the presence of a base, this intermediate then undergoes a subsequent intramolecular Aldol-type cyclization. nih.govlibretexts.org The enolate formed from one part of the molecule attacks the carbonyl group in another part, leading to the formation of the six-membered pyridine ring fused to the initial pyrrole ring. This sequence rapidly constructs polysubstituted indolizines in good to excellent yields. nih.gov The mechanism capitalizes on the reactivity of dicarbonyl compounds to form stable five- or six-membered rings through intramolecular processes. libretexts.orglibretexts.org

Spectroscopic Characterization and Structural Elucidation of 2 Methylindolizine 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of indolizine (B1195054) derivatives. One- and two-dimensional NMR experiments allow for the complete assignment of all proton and carbon signals, providing definitive evidence of the molecular structure. rsc.orgcore.ac.uk

The ¹H and ¹³C NMR spectra of 2-methylindolizine-3-carboxylic acid exhibit characteristic signals that reflect the unique electronic environment of the fused heterocyclic ring system. While specific spectral data for the parent carboxylic acid is not widely published, analysis of closely related 2-substituted indolizine derivatives provides a strong basis for predicting the chemical shifts and coupling constants. core.ac.ukresearchgate.net

¹H NMR Spectroscopy: The proton spectrum is characterized by signals in both the aromatic and aliphatic regions. The protons on the pyridine (B92270) ring (H-5, H-6, H-7, H-8) typically appear in the downfield region (δ 7.0–8.5 ppm), with H-5 being the most deshielded due to the inductive effect of the adjacent bridgehead nitrogen. researchgate.net The H-1 proton on the five-membered ring appears as a singlet, while the methyl group at the C-2 position also gives a characteristic singlet. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm).

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key diagnostic signal, expected in the range of δ 165–175 ppm. The carbons of the indolizine ring system resonate between approximately δ 100 and 140 ppm. The methyl carbon at C-2 would appear in the upfield region. Full proton broadband decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | ~7.5 - 7.8 (s) | ~105 - 110 |

| 2 | - | ~130 - 135 |

| 3 | - | ~115 - 120 |

| 5 | ~8.0 - 8.4 (d) | ~128 - 132 |

| 6 | ~7.0 - 7.4 (t) | ~112 - 116 |

| 7 | ~7.2 - 7.6 (t) | ~120 - 125 |

| 8 | ~7.8 - 8.2 (d) | ~117 - 122 |

| 8a | - | ~135 - 140 |

| 2-CH₃ | ~2.4 - 2.6 (s) | ~14 - 18 |

Note: Values are estimates based on data for related indolizine structures and general substituent effects.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential. Techniques such as GCOSY, HMQC, and HMBC are routinely employed for the structural analysis of substituted indolizines. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons. For this compound, COSY would reveal the coupling network within the pyridine ring, showing correlations between H-5/H-6, H-6/H-7, and H-7/H-8.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons. For example, the signals for C-1, C-5, C-6, C-7, C-8, and the methyl carbon would be identified through their correlation with H-1, H-5, H-6, H-7, H-8, and the methyl protons, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons. This is vital for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations for confirming the structure would include:

Correlations from the methyl protons (2-CH₃) to C-1, C-2, and C-3.

Correlations from the H-1 proton to C-2, C-3, and C-8a.

A critical correlation from H-1 and/or H-5 to the carbonyl carbon (COOH), confirming the position of the carboxylic acid group at C-3.

The rotation around single bonds can be hindered by steric or electronic effects, leading to the existence of distinct conformers (rotamers) that may be observable by NMR. In derivatives of this compound, such as its amides (e.g., N,N-dialkyl-2-methylindolizine-3-carboxamides), restricted rotation around the C(3)–C(O)N bond is a known phenomenon. core.ac.uk This is analogous to the well-studied restricted rotation in other amides. st-andrews.ac.ukazom.com

Variable-temperature (VT) NMR spectroscopy is the primary technique used to study these dynamic processes. core.ac.uk

At low temperatures, the rotation is slow on the NMR timescale, and separate signals for each conformer may be observed.

As the temperature is increased, the rate of rotation increases. The distinct signals broaden, move closer together, and eventually merge into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc).

By analyzing the line shape of the signals at different temperatures, or by using the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Studies on related N,N-dialkylindolizine-2-carboxamides have successfully used VT ¹H and ¹³C NMR to determine these N-CO rotational energy barriers. core.ac.uk A similar, though likely lower, barrier might exist for rotation around the C(3)–COOH bond in the parent acid due to steric interactions between the carboxylic acid group and the H-4 proton (if present) or other substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum would be dominated by absorptions corresponding to the carboxylic acid moiety and the aromatic indolizine core. iucr.orgnih.gov

The most diagnostic absorptions include:

O–H Stretch: A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

C–H Stretches: Aromatic C–H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C–H stretches from the methyl group occur just below 3000 cm⁻¹.

C=O Stretch: A sharp and very strong absorption corresponding to the carbonyl group of the carboxylic acid is expected between 1680 and 1710 cm⁻¹.

C=C and C=N Stretches: The aromatic ring stretching vibrations of the indolizine system will produce a series of medium-to-strong bands in the 1450–1620 cm⁻¹ region.

Table 2: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (CH₃) | Stretch | 2850 - 2960 | Medium |

| Carboxylic Acid C=O | Stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic C=C/C=N | Ring Stretch | 1450 - 1620 | Medium-Strong |

| C-O | Stretch | 1210 - 1320 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns under ionization. For this compound (C₁₀H₉NO₂), the molecular weight is 175.18 g/mol .

In electron ionization (EI) mass spectrometry, the following features would be expected:

Molecular Ion Peak (M⁺•): A distinct molecular ion peak should be observed at m/z = 175. The stability of the aromatic indolizine ring suggests this peak would be reasonably intense.

Key Fragmentation Pathways: Aromatic carboxylic acids typically undergo characteristic fragmentations. libretexts.orgyoutube.com

Loss of a hydroxyl radical (•OH): This α-cleavage results in a prominent peak at [M - 17]⁺ (m/z = 158). This fragment corresponds to a stable acylium ion.

Loss of a carboxyl radical (•COOH): Another common cleavage gives a peak at [M - 45]⁺ (m/z = 130), corresponding to the 2-methylindolizine (B1618379) cation.

Decarboxylation (Loss of CO₂): Subsequent fragmentation of the molecular ion or the [M - H]⁺ ion can lead to the loss of carbon dioxide, resulting in a peak at [M - 44]⁺• (m/z = 131).

The fragmentation pattern helps to confirm the presence of the carboxylic acid group and the mass of the core heterocyclic structure. iucr.orgnih.gov

UV-Visible Spectroscopy and Electronic Absorption Properties

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated and aromatic systems. The indolizine ring is a 10-π electron aromatic system and therefore exhibits characteristic UV absorption. nist.gov

The parent indolizine molecule shows absorption maxima (λ_max) in the UV region. nist.gov The electronic absorption properties of this compound are influenced by the substituents on this core chromophore.

The methyl group (–CH₃) is a weak auxochrome and is expected to cause a small bathochromic shift (a shift to a longer wavelength).

The carboxylic acid group (–COOH), when conjugated with the aromatic system, can also modify the absorption spectrum, typically causing a bathochromic shift of the π → π* transition bands.

Therefore, this compound is expected to absorb UV radiation at wavelengths longer than the unsubstituted indolizine, with multiple absorption bands characteristic of the extended π-system.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule in the solid state.

The crystallographic data for Ethyl 3-benzoylindolizine-1-carboxylate reveals a monoclinic crystal system with the space group P2₁/c. nih.gov The indolizine ring system itself is largely planar, a common feature for such aromatic bicyclic systems. A key structural feature of this derivative is the relative orientation of the indolizine ring and the benzoyl substituent. The two ring systems are not coplanar, exhibiting a significant dihedral angle between them of 54.26 (7)°. nih.gov This twisting is a result of steric hindrance between the substituents on the indolizine core and the benzoyl group.

In the solid state, the crystal packing of Ethyl 3-benzoylindolizine-1-carboxylate is influenced by weak intermolecular interactions. The molecules form inversion dimers through C—H⋯O hydrogen bonds. nih.gov These dimeric units are further connected into a two-dimensional network by additional C—H⋯O interactions. nih.gov It is plausible that in the case of this compound, the carboxylic acid group would lead to the formation of strong intermolecular hydrogen bonds, likely O—H⋯O interactions, which would dominate the crystal packing, potentially forming dimeric or catemeric structures. The presence of the methyl group at the 2-position would also influence the local packing environment.

Crystallographic Data for Ethyl 3-benzoylindolizine-1-carboxylate nih.gov

| Parameter | Value |

| Chemical Formula | C₁₈H₁₅NO₃ |

| Formula Weight | 293.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.030 (2) |

| b (Å) | 19.223 (3) |

| c (Å) | 7.9652 (17) |

| β (°) | 103.073 (3) |

| Volume (ų) | 1495.9 (5) |

| Z | 4 |

| Temperature (K) | 291 |

| Radiation | Mo Kα |

Computational Studies and Theoretical Insights into 2 Methylindolizine 3 Carboxylic Acid Chemistry

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

While specific docking studies on 2-methylindolizine-3-carboxylic acid are not extensively documented in public literature, research on closely related indolizine (B1195054) derivatives has identified several potential biological targets. The indolizine scaffold is recognized for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and enzymatic inhibition, suggesting its interaction with various protein families. nih.govderpharmachemica.comderpharmachemica.com

Computational screening of indolizine analogs has pointed towards enzymes like cyclooxygenase-2 (COX-2) as a potential target. mdpi.com COX-2 is a key enzyme in the inflammatory pathway. Other studies have investigated indolizine derivatives as microtubule-interacting agents, targeting tubulin, which is crucial for cell division and a validated target in cancer therapy. nih.gov Furthermore, docking models have been developed to assess the interaction of fused indole (B1671886) derivatives (structurally related to indolizines) with targets relevant to melanoma, such as GRP78 and IRE1 proteins. nih.gov

The binding affinity, often expressed as a docking score (e.g., in kcal/mol), quantifies the predicted strength of the interaction. For a series of indolizine derivatives docked against the COX-2 receptor, predicted binding energies have been shown to be comparable to known inhibitors like indomethacin, indicating that the indolizine core is a viable scaffold for potent inhibition. mdpi.com

Table 1: Potential Biological Targets for the Indolizine Scaffold and Docking Insights

| Potential Target Protein | Protein Function | Relevance | Docking Insights from Analog Studies | Reference |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Prostaglandin synthesis | Inflammation, Pain, Cancer | Predicted binding energies comparable to standard inhibitors; key interactions identified. | mdpi.com |

| Tubulin | Microtubule formation, cell division | Cancer (Antimitotic agent) | Indolizine unit can replace key pharmacophoric elements of known tubulin inhibitors. | nih.gov |

| Indoleamine 2,3-dioxygenase-1 (IDO1) | Tryptophan metabolism | Cancer Immunotherapy | Scaffolds with indole-like structures show inhibitory potential through heme coordination. | researchgate.net |

| GRP78 and IRE1 | Endoplasmic Reticulum Stress Response | Cancer (Melanoma) | Fused indole derivatives show prominent interactions in binding sites. | nih.gov |

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. nih.gov Computational analysis of docked indolizine derivatives reveals the specific amino acid residues involved and the nature of these interactions.

For instance, in the binding site of the COX-2 receptor, docked indolizine compounds position their core scaffold in a sandwich between hydrophobic amino acid residues such as Val523, Ala527, and Leu352. mdpi.com The substituents on the indolizine ring play a crucial role in establishing specific contacts. A carboxylate group, as found in this compound, is well-suited to form strong hydrogen bonds or ionic interactions with positively charged residues like arginine (e.g., Arg120 in COX-2) or with residues in the active site that can act as hydrogen bond donors. mdpi.com

Hydrophobic interactions are consistently observed to be a primary driver for the binding of indolizine derivatives. mdpi.com Additionally, π-π stacking interactions can occur between the aromatic indolizine ring system and the side chains of aromatic amino acids like tyrosine (Tyr385) and tryptophan (Trp387). mdpi.com The specific orientation and combination of these interactions—hydrogen bonds, hydrophobic contacts, and π-π stacking—determine the binding affinity and selectivity of the compound.

Conformational Analysis and Energy Minimization

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. Conformational analysis involves identifying the stable, low-energy arrangements of a molecule's atoms. This process is a prerequisite for meaningful molecular docking, as it ensures that the ligand's structure is realistic from an energetic standpoint. walisongo.ac.id

For indolizine derivatives, computational studies have explored the rotational barriers around single bonds connecting substituents to the core ring. rsc.org For this compound, a key consideration is the orientation of the carboxylic acid group at the C3 position relative to the planar indolizine ring. Restricted rotation can occur around the C-C bond connecting the ring and the carboxyl group. Molecular modeling demonstrates that the preferred conformation is influenced by a balance of steric effects (repulsion between the methyl group and the carboxyl group) and electronic effects (conjugation of the carboxyl group with the π-system of the ring). rsc.org

Energy minimization is the computational process of finding the molecular geometry with the lowest potential energy. walisongo.ac.id This is typically performed using force fields like the Merck Molecular Force Field 94 (MMFF94), which calculates the sum of various potential energy terms, including bond stretching, angle bending, and non-bonded interactions. walisongo.ac.id The resulting energy-minimized structure represents the most stable conformation of the molecule, which is then used as the starting point for docking simulations. walisongo.ac.id

Quantum Chemical Calculations for Electronic Structure and Aromaticity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of a molecule's electronic properties. nih.govepstem.net These calculations are vital for understanding reactivity, stability, and optical properties.

The indolizine nucleus is a 10-π electron aromatic system, isoelectronic with indole but with distinct electronic characteristics. chim.itderpharmachemica.com Its aromaticity is a key feature, contributing to its planarity and chemical stability. Theoretical studies on related systems show that the indolizine core is electron-rich and readily undergoes electrophilic substitution, preferentially at the 3-position. chim.itjbclinpharm.org

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly insightful. The HOMO represents the region from which an electron is most easily donated, while the LUMO is the region that most readily accepts an electron. The energy difference between them, the HOMO-LUMO gap, is a measure of chemical hardness and electronic excitability. acs.org Theoretical studies on indoloindolizines, which feature an embedded indolizine moiety, show that the HOMO-LUMO gap can be precisely tuned by chemical modifications, which in turn alters optoelectronic properties. acs.orgchemrxiv.org For this compound, the electron-donating methyl group at C2 and the electron-withdrawing carboxylic acid group at C3 are expected to modulate the electron distribution and energy levels of the frontier orbitals.

Computational Mechanistic Analysis of Indolizine Synthetic Pathways

Computational chemistry is also employed to elucidate the mechanisms of chemical reactions. The synthesis of the indolizine scaffold is often achieved via a 1,3-dipolar cycloaddition reaction between a pyridinium (B92312) ylide and a suitable dipolarophile (an electron-deficient alkene or alkyne). chim.itjbclinpharm.orgresearchgate.netrsc.org

DFT calculations have been used to study the regioselectivity and energetics of this pathway. researchgate.net These studies analyze the transition state structures and activation energies for different possible reaction routes. The analysis of Frontier Molecular Orbitals (FMOs) of the reactants (the pyridinium ylide and the dipolarophile) can explain the observed regioselectivity. In many cases, the reaction is controlled by the interaction between the HOMO of the dipole (the ylide) and the LUMO of the dipolarophile. researchgate.net Computational analysis can confirm that the reaction proceeds through an asynchronous concerted transition state, where bond formation does not occur in perfect unison. researchgate.net Such mechanistic insights are invaluable for optimizing reaction conditions and predicting the outcomes of new synthetic variations. dntb.gov.ua

In Silico Prediction of Absorption, Distribution, Metabolism

Before a compound can exert a biological effect, it must reach its target in the body. In silico methods are widely used to predict the Absorption, Distribution, and Metabolism (ADM) properties of drug candidates, helping to identify potential liabilities early in the discovery process. researchgate.netmdpi.comnih.gov

For this compound, ADM properties can be estimated using various computational models, such as those available through the SwissADME web service. mdpi.com These models predict parameters based on the molecule's structure:

Absorption: Predictions for gastrointestinal (GI) absorption and oral bioavailability are based on factors like lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors.

Distribution: The model can predict whether a compound is likely to cross the blood-brain barrier (BBB) or act as a substrate for efflux pumps like P-glycoprotein (P-gp), which can limit drug distribution to certain tissues. The volume of distribution (Vd) can also be estimated. mdpi.com

Metabolism: Computational tools can predict which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) are likely to metabolize the compound. nih.gov The indolizine ring, being aromatic, is a potential site for hydroxylation by these enzymes.

Table 2: Representative In Silico ADM Predictions for an Indolizine-like Structure

(Note: These are illustrative values based on general properties of similar heterocyclic carboxylic acids and are not specific experimental results for this compound.)

| ADME Property | Predicted Outcome | Implication | Reference |

|---|---|---|---|

| Gastrointestinal (GI) Absorption | High | Good potential for oral absorption. | nih.gov |

| Blood-Brain Barrier (BBB) Permeation | No | Likely to have limited effects on the central nervous system. | mdpi.com |

| P-gp Substrate | No | Not likely to be actively removed from cells by this transporter. | nih.gov |

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. | nih.gov |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by this enzyme. | nih.gov |

| Lipinski's Rule of Five | Yes (0 violations) | Favorable drug-like properties for oral bioavailability. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Although no specific QSAR models for this compound have been detailed in peer-reviewed literature, the extensive research on indolizine and indole derivatives provides a solid framework for how such models could be developed and applied. nih.govnih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. For a series of analogues of this compound, a QSAR study would aim to build a predictive model based on calculated molecular descriptors.

Methodology for a Hypothetical QSAR Study:

A typical QSAR study for a series of this compound derivatives would involve the following steps:

Data Set Selection: A series of analogues would be synthesized, modifying specific positions on the this compound scaffold. The biological activity of these compounds against a specific non-clinical target (e.g., enzyme inhibition, receptor binding) would be experimentally determined and expressed numerically (e.g., as IC₅₀ or pIC₅₀ values).

Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound using specialized software. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electron distribution and include properties like partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For instance, studies on quinolinone-based thiosemicarbazones have shown that electron density and electronegativity play a pivotal role in their activity. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, surface area, and various topological indices. The van der Waals volume has been identified as a significant descriptor in some QSAR models. nih.gov

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common.

Topological Descriptors: These are numerical representations of the molecular topology, including connectivity indices and shape indices.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN), a mathematical equation is generated that links a selection of the most relevant descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed. Common validation techniques include internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a separate test set of compounds that were not used in the model's development. nih.govresearchgate.net A robust and predictive model will have high values for statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²).

Illustrative Data for a Hypothetical QSAR Model:

The following table illustrates the type of data that would be generated and used in a QSAR study of hypothetical derivatives of this compound. The biological activity is represented as pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration).

| Compound | R-group | pIC₅₀ | Molecular Weight ( g/mol ) | LogP | HOMO (eV) | LUMO (eV) |

| 1 | -H | 5.2 | 189.19 | 2.1 | -5.8 | -1.2 |

| 2 | -Cl | 5.8 | 223.64 | 2.8 | -6.0 | -1.5 |

| 3 | -F | 5.5 | 207.18 | 2.3 | -5.9 | -1.4 |

| 4 | -CH₃ | 5.3 | 203.22 | 2.5 | -5.7 | -1.1 |

| 5 | -NO₂ | 6.1 | 234.19 | 2.0 | -6.5 | -2.0 |

| 6 | -NH₂ | 4.9 | 204.21 | 1.5 | -5.5 | -0.9 |

Application of QSAR Insights:

A validated QSAR model for this compound derivatives would be invaluable for:

Predicting Activity: The model could be used to predict the biological activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts.

Guiding Drug Design: The model would provide insights into which structural features (e.g., steric bulk, electronic properties at specific positions) are crucial for enhancing activity. For example, if the model indicates that a negative coefficient for a steric descriptor at a particular position improves activity, smaller substituents would be favored.

Mechanistic Understanding: By identifying the key descriptors, QSAR can offer clues about the nature of the interaction between the compounds and their biological target.

Applications of 2 Methylindolizine 3 Carboxylic Acid and Its Derivatives in Advanced Scientific Research

Role in Materials Science and Organic Electronics

The unique electronic characteristics and structural versatility of the indolizine (B1195054) core make its derivatives promising candidates for applications in materials science, particularly in the realm of organic electronics. mdpi.com The indolizine system is an electron-rich heterocycle, and this property can be finely tuned through substitution, making it an attractive building block for materials requiring specific electronic properties.

Development of Organic Semiconductors and Photovoltaic Materials

Indolizine derivatives have been investigated for their potential in the development of organic semiconductors and materials for photovoltaic applications. mdpi.comresearchgate.net Their π-conjugated system is essential for charge transport, a fundamental requirement for semiconductor performance. The ability to modify the indolizine core allows for the tuning of frontier molecular orbital energy levels (HOMO and LUMO), which is critical for designing efficient organic photovoltaic (OPV) devices.

In the context of dye-sensitized solar cells (DSCs), indolizine-based dyes have shown significant promise. researchgate.netbohrium.com The indolizine moiety can act as a potent electron donor component in donor-π-acceptor (D-π-A) sensitizers. bohrium.com The carboxylic acid group, such as the one in 2-Methylindolizine-3-carboxylic acid, is particularly crucial as it can serve as an anchoring group to attach the dye molecule to the surface of semiconductor oxides like titanium dioxide (TiO2), facilitating efficient electron injection from the excited dye into the semiconductor's conduction band. bohrium.com Research has demonstrated that indolizine-based dyes can exhibit broader absorption spectra compared to some traditional organic dyes, potentially leading to higher device efficiencies. bohrium.com

| Indolizine Derivative Type | Application Area | Key Function/Property |

| Donor-π-Acceptor (D-π-A) Dyes | Dye-Sensitized Solar Cells (DSCs) | Strong electron-donating core; Carboxylic acid group for anchoring to TiO2. bohrium.com |

| Push-Pull Chromophores | Nonlinear Optics (NLO) | High thermal stability; Tunable intramolecular charge transfer. researchgate.netbohrium.com |

| Fused Heterocyclic Systems | Organic Field-Effect Transistors (OFETs) | Potential for high charge transport efficiency. grafiati.com |

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The tunable fluorescence of indolizine derivatives makes them attractive for use in organic light-emitting diodes (OLEDs). nih.gov By modifying the substituents on the indolizine core, the emission color can be systematically adjusted across the visible spectrum. mdpi.com This tunability is a key requirement for developing full-color displays and solid-state lighting. Furthermore, the development of aggregation-induced emission (AIE) luminogens based on the indolizine skeleton opens possibilities for highly efficient solid-state emitters, which can overcome the common issue of aggregation-caused quenching in conventional fluorophores. acs.orgbohrium.com

For organic field-effect transistors (OFETs), the focus is on charge carrier mobility. The planar structure of the indolizine system and its capacity to form ordered molecular packing in the solid state are advantageous for efficient charge transport. grafiati.com The design of novel conjugated polymers and oligomers incorporating the indolizine unit is an active area of research aimed at creating high-performance semiconductor layers for OFETs. researchgate.net

Utilization as Building Blocks for Conjugated Polymers and Oligomers

This compound is a valuable precursor for the synthesis of conjugated polymers and oligomers. The carboxylic acid group can be readily converted into other functionalities, enabling its participation in various polymerization reactions, such as Stille or Suzuki coupling, after appropriate modification. grafiati.comresearchgate.net Incorporating the electron-rich indolizine unit into a polymer backbone can significantly influence the material's electronic and optical properties. researchgate.net For example, a novel bisthiophene-fused diketopyrrolopyrrole unit containing an indolizino[2,1-a]thieno[3,2-g]indolizine core has been used to construct D-A conjugated polymers for near-infrared (NIR) and phototransistor applications. grafiati.com These polymers benefit from the enhanced electron-donating nature and extended π-conjugation provided by the indolizine-containing fused ring system.

Photophysical Applications

The inherent fluorescence of the indolizine ring system has led to its extensive exploration in photophysical applications, ranging from the creation of novel dyes to sophisticated probes for biological systems.

Design and Synthesis of Fluorescent Dyes and Pigments

The indolizine scaffold is a versatile core for the rational design of organic fluorophores. nih.govacs.org Computational and synthetic studies have shown that the emission wavelength of indolizine derivatives can be predictably tuned from the blue to the red region of the visible spectrum by strategic placement of electron-donating and electron-withdrawing groups. nih.govmdpi.comacs.org For instance, introducing an N,N-dimethylamino group at the C-3 position and an electron-withdrawing group at the C-7 position can induce an intramolecular charge transfer (ICT) process, leading to a significant red-shift in the emission wavelength. mdpi.com This fine-tuning allows for the creation of a palette of colors from a single core skeleton. elsevierpure.com The resulting dyes are not only color-tunable but can also possess high fluorescence quantum yields and excellent thermal stability. researchgate.netbohrium.com

Application in Biological Imaging and as Fluorescent Probes

The favorable photophysical properties of indolizine derivatives, combined with their relatively small size and potential for high biocompatibility, make them excellent candidates for fluorescent probes in biological imaging. nih.govacs.org The this compound scaffold is an ideal starting point for creating such probes, as the carboxylic acid can be used to attach targeting moieties or to modulate the probe's solubility and localization within cells.

Indolizine-based probes have been developed for a variety of applications:

pH Sensors: The ICT process in certain indolizine fluorophores can be sensitive to the surrounding pH, enabling the design of fluorescent pH sensors for monitoring acidity changes in cellular compartments. mdpi.comfao.org

Organelle Imaging: By conjugating the indolizine core with specific targeting groups, probes that selectively accumulate in organelles such as lipid droplets or the endoplasmic reticulum have been created. bohrium.comacs.org This allows for washing-free imaging and detailed study of organelle dynamics in living cells. acs.org

Analyte Detection: A turn-on fluorescent probe based on the indolizine core was developed for the selective and rapid detection of sulfite, demonstrating its potential for sensing specific biologically relevant analytes. rsc.org

DNA Binders: Indolizine derivatives, particularly those appended with moieties like anthracene, have been shown to bind to DNA, with their fluorescence properties changing upon interaction, making them useful for studying DNA structure and interactions. fao.orgresearchgate.net

| Indolizine Probe Type | Target/Application | Emission Max (λem) | Key Feature |

| Pyrido[3,2-b]indolizine | Lipid Droplets | Blue to Red (Tunable) | Fluorogenic, washing-free bioprobe. acs.org |

| 3-Aryl-7-acylindolizine | pH Sensing | 462–580 nm | Emission color shifts with pH due to ICT effect. mdpi.com |

| AIEgen-Glibenclamide Conjugate | Endoplasmic Reticulum | ~496 nm (in aggregates) | Aggregation-Induced Emission (AIE) property for targeted imaging. bohrium.com |

| CRL-1 | Sulfite (SO32-) | 458 nm | "Turn-on" fluorescence response with high selectivity. rsc.org |

| Anthracene-modified pyridyl-indolizine | DNA Binding | N/A | Enhanced DNA affinity and pH-sensitive fluorescence. fao.org |

The development of fluorogenic unnatural amino acids based on the indolizine scaffold further highlights its versatility, offering tools to build peptide-based probes for monitoring protein-protein interactions. nih.govacs.org

Integration into Dye-Sensitized Solar Cells (DSSCs)

The indolizine scaffold is a key component in the development of novel metal-free organic dyes for dye-sensitized solar cells (DSSCs). These dyes are crucial for converting solar energy into electricity. The general structure of these sensitizers is often a D-A-π-A configuration, where 'D' is an electron donor, 'A' is an electron acceptor, and 'π' is a conjugated bridge.

In this molecular design, indolizine derivatives can function as potent electron donors. For instance, a sensitizer (B1316253) featuring a heavily alkylated indolizine donor has demonstrated excellent light absorption properties and, notably, reduced recombination rates in DSSCs. This particular dye achieved device efficiencies of up to 8% with both traditional iodide/triiodide and alternative cobalt-based redox shuttles. nih.gov

The efficiency of DSSCs is influenced by several factors, including the dye's ability to absorb light across the visible spectrum, its electrochemical properties, and its stability on the semiconductor surface (typically TiO2). Research on related indoline-based dyes has shown that structural modifications can significantly enhance performance. For example, new indoline (B122111) dyes have achieved solar-to-current conversion efficiencies of up to 8.00%, which is among the highest for metal-free organic dyes without an anti-reflection layer. nih.gov Theoretical studies on indoline dyes using DFT and TDDFT calculations have provided insights into their structural, electronic, and optical properties, guiding the molecular engineering of more efficient sensitizers. iaea.org The goal of such research is to increase the molar extinction coefficients in the visible and near-infrared regions, leading to better light harvesting. iaea.org

While specific performance data for dyes based directly on this compound is not extensively documented in the provided search results, the strong performance of closely related indolizine and indoline structures highlights the significant potential of this compound class in DSSC applications. The carboxylate group in this compound is a well-established anchoring group for attaching dye molecules to the TiO2 photoanode, a critical feature for effective electron injection. The general principles of dye design suggest that the 2-methyl and 3-carboxylic acid substitutions on the indolizine core provide a solid foundation for creating efficient and stable photosensitizers.

Development of Chemical Sensors and Biomarkers

The inherent fluorescence of the indolizine core makes it an excellent platform for the development of chemical sensors and biomarkers. rsc.org The photophysical properties of indolizine derivatives can be finely tuned by introducing various functional groups, leading to sensors that respond to specific analytes or changes in their environment.

A key mechanism exploited in these sensors is intramolecular charge transfer (ICT). For example, a fluorescent indolizine scaffold was developed where an N,N-dimethylamino group at the C-3 position acts as an electron donor. rsc.orgsemanticscholar.org The introduction of electron-withdrawing groups at other positions, such as the C-7 position, allows for the tuning of the emission wavelength across a broad range, from blue to orange (462–580 nm). rsc.orgsemanticscholar.org This tunability is crucial for creating sensors for different applications.

This ICT effect has been successfully utilized to create fluorescent pH sensors. Changes in pH can alter the electronic properties of the donor or acceptor groups, leading to a detectable change in the fluorescence emission. rsc.orgsemanticscholar.org This has significant potential in the field of fluorescence bioimaging.

Furthermore, indolizine derivatives have been incorporated into more complex sensor systems. For instance, indolizine-β-cyclodextrin derivatives have been synthesized to detect volatile organic compounds (VOCs). nih.gov In these systems, the cyclodextrin (B1172386) cavity acts as a recognition site for the VOC, and the binding event modulates the fluorescence of the attached indolizine unit. Some of these sensors have shown very high sensitivity. nih.gov

The development of "Kaleidoscopic Indolizine" (KIz) systems represents a more advanced application. These are arrays of different indolizine-based fluorescent compounds that produce a unique colorimetric and fluorometric response pattern for various analytes, including volatile organic compounds, pH, and glucose. nih.gov By using machine learning algorithms to analyze these patterns, it is possible to identify and quantify the analytes with high accuracy, even for non-expert users. nih.gov

The structural versatility of the indolizine scaffold, allowing for the introduction of various functional groups, makes it a powerful tool for creating a wide range of chemical sensors and biomarkers. acs.org

Catalytic Applications and Ligand Design

Indolizine Derivatives as Ligands for Transition Metal Catalysis

The use of indolizine derivatives, specifically this compound, as ligands for transition metal catalysis is an area with potential, though not as extensively documented as their other applications. Generally, nitrogen-containing heterocyclic compounds are excellent ligands for a variety of transition metals, forming stable complexes that can catalyze a wide range of organic transformations. The nitrogen atom in the indolizine ring system, along with the potential for coordination through the carboxylate group of this compound, suggests that it could act as a bidentate ligand.

While direct examples of this compound as a ligand in catalysis are not prominent in the provided search results, the broader class of indole (B1671886) derivatives has been used to create ligands for transition metal complexes. For example, indole-functionalized 1,2,3-triazolylidenes have been used to support metal complexes for catalytic applications. acs.org The synthesis of transition metal derivatives of other functionalized cyclopentadienyl (B1206354) ligands also points to the general utility of heterocyclic systems in coordination chemistry. acs.org

The development of new ligands is crucial for advancing transition metal catalysis, as the ligand sphere around the metal center dictates the catalyst's activity, selectivity, and stability. Given the rich electronic nature and structural diversity of the indolizine scaffold, further research into its application as a ligand for catalysis is a promising avenue.

Role in Various Catalytic Reactions and Transformations

Indolizine derivatives play a significant role in a variety of catalytic reactions, primarily as substrates that can be efficiently transformed into more complex and functionalized molecules. Several catalytic methods have been developed to achieve the selective functionalization of the indolizine core.

One important transformation is the C3-functionalization of indolizines. A Brønsted acid-catalyzed C3-alkylation has been established using various electrophiles, allowing for the synthesis of a range of C3-substituted indolizines in good yields. rsc.org This highlights the ability of the indolizine ring to participate in acid-catalyzed reactions.

More advanced catalytic systems have been employed for more complex transformations. For example, a synergistic Cu/Ir catalysis has been used for the highly diastereo- and enantioselective synthesis of fused indolizine derivatives. semanticscholar.orgnih.gov This cascade allylation/Friedel–Crafts type reaction produces enantioenriched indolizines with three stereogenic centers, demonstrating the power of cooperative catalysis to build molecular complexity. semanticscholar.orgnih.gov

Palladium catalysis has also been instrumental in the synthesis of indolizine derivatives. An efficient method for creating indolizines involves the palladium-catalyzed oxidative carbonylation of propargylic pyridines. acs.org This reaction can be performed under mild conditions and even with a recyclable palladium on carbon (Pd/C) catalyst. acs.org

Furthermore, indolizine derivatives can undergo catalytic cycloaddition reactions. For instance, in the presence of a copper acetate (B1210297) catalyst, certain indolizines can react with diethyl acetylenedicarboxylate (B1228247) in an oxidative [8+2]-cycloaddition to form pyrrolo[2,1,5-cd]indolizine systems. researchgate.net There are also reports of catalyst-dependent asymmetric dearomative and desymmetrizative [8+2] cycloadditions of indolizines with maleimides, where a chiral phosphoric acid catalyst directs the reaction towards the desired cyclazine products. unimi.it

These examples underscore the versatility of the indolizine scaffold in participating in a wide array of catalytic transformations, enabling the synthesis of a diverse range of functionalized derivatives.

General Pharmaceutical Research: Lead Identification and Mechanistic Studies (excluding clinical trial data)

Exploration as a Privileged Scaffold for Novel Bioactive Compound Design

The indolizine nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This makes it an attractive starting point for the design of novel bioactive compounds. The structural and electronic properties of the indolizine core, being a nitrogen-containing heterocyclic system, allow for diverse functionalization, leading to a wide range of biological activities. nih.gov

The interest in indolizine as a privileged scaffold stems in part from its structural relationship to indole, another well-known privileged structure in drug discovery. researchgate.net The indolizine framework offers a platform for creating structurally diverse molecules with potential applications in various therapeutic areas. nih.gov

Research has shown that indolizine derivatives possess a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. nih.gov The planar, π-electron-rich nature of the indolizine ring system facilitates interactions with biological macromolecules, such as enzymes and receptors.

The synthetic accessibility of the indolizine core and the ability to introduce a variety of substituents at different positions allow for the systematic exploration of structure-activity relationships (SAR). For example, the C3-functionalization of indolizines is a common strategy to introduce diversity and modulate biological activity. rsc.org The development of efficient synthetic methods, including multicomponent reactions and catalytic C-H functionalization, further enhances the utility of the indolizine scaffold in drug discovery.

Enzyme Inhibition Studies (e.g., COX-2, InhA, HIV-1 Protease)

The indolizine scaffold has emerged as a significant structure in the design of targeted enzyme inhibitors, with research focusing on its potential to interact with key enzymes involved in inflammation, bacterial survival, and viral replication.

Cyclooxygenase-2 (COX-2) Inhibition

The cyclooxygenase-2 (COX-2) enzyme is a primary target for developing anti-inflammatory drugs that aim to offer potent efficacy with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Several studies have investigated indolizine derivatives as selective COX-2 inhibitors.

In one study, a series of 7-methoxy indolizine analogues were designed as bioisosteres of the known NSAID, Indomethacin. proquest.com The synthesized compounds showed inhibitory activity in the micromolar range. proquest.com Notably, the derivative diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate emerged as a particularly promising COX-2 inhibitor with an IC₅₀ value of 5.84 µM, comparable to Indomethacin's IC₅₀ of 6.84 µM. proquest.comdoaj.org Molecular modeling suggested that hydrophobic interactions were the primary force behind the observed COX-2 inhibition. nih.govproquest.com

Another series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates was synthesized and screened for COX-2 inhibitory activity. ijper.org Within this series, two compounds stood out as potent inhibitors. ijper.org Compound 2a , featuring a nitrile group on the phenyl ring, demonstrated an IC₅₀ of 6.56 µM, while compound 2c showed an IC₅₀ of 6.94 µM. ijper.org These activities were significant when compared against the selective COX-2 inhibitor Celecoxib (IC₅₀ = 0.05 µM) and the non-selective Indomethacin (IC₅₀ = 6.8 µM). ijper.org Computational docking studies indicated that the specific conformation of these indolizine derivatives likely contributes to their stable binding within the enzyme's active site. ijper.org

Table 1: COX-2 Inhibition by Selected Indolizine Derivatives

| Compound ID | Description | IC₅₀ (µM) | Reference Standard (IC₅₀, µM) |

|---|---|---|---|

| 5a | diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 5.84 | Indomethacin (6.84) |

| 2a | ethyl 7-methoxy-3-(benzoyl)-2-substituedindolizine-1-carboxylate (with nitrile) | 6.56 | Indomethacin (6.8), Celecoxib (0.05) |

| 2c | ethyl 7-methoxy-3-(benzoyl)-2-substituedindolizine-1-carboxylate | 6.94 | Indomethacin (6.8), Celecoxib (0.05) |

This table is interactive. You can sort and filter the data.

Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition

The InhA enzyme is a crucial component of the type II fatty acid synthase (FAS-II) system in Mycobacterium tuberculosis (MTB), making it a validated target for anti-tubercular drugs. nih.govmdpi.com Direct inhibitors of InhA are sought to overcome resistance mechanisms associated with the prodrug Isoniazid, which requires activation by the KatG enzyme. mdpi.com Research has identified indolizine derivatives as a promising class of direct InhA inhibitors. nih.gov

A study evaluating a series of 1,2,3-trisubstituted indolizines demonstrated significant activity against the H37Rv strain of MTB, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL. nih.gov Certain derivatives also showed activity against multi-drug-resistant (MDR) MTB strains. nih.gov In silico docking studies confirmed that InhA is a potential molecular target for these indolizine compounds, suggesting they warrant further development as a new class of anti-tubercular agents. nih.gov

HIV-1 Protease and Other Viral Targets

While the broader indole scaffold has been extensively studied for the development of Human Immunodeficiency Virus Type 1 (HIV-1) protease inhibitors, research on indolizine derivatives has often focused on other viral targets. nih.gov For instance, studies have explored indolizine derivatives as inhibitors of the HIV-1 viral infectivity factor (Vif)-ElonginC interaction. researchgate.netnih.gov In one such study, the most active indolizine derivative exhibited an IC₅₀ value of 11.0 μM against HIV-1, highlighting a different mechanism of antiviral action. nih.gov This indicates that while the indolizine core is biologically active against HIV-1, its inhibitory mechanism may not be exclusive to protease but can involve other essential viral proteins and interactions.

Research into Anti-inflammatory, Antimicrobial, Antiviral, and Anticancer Mechanisms

The versatile structure of the indolizine nucleus has made it a scaffold of great interest for developing therapeutic agents across multiple disease categories. nih.govderpharmachemica.com

Anti-inflammatory Mechanisms

The anti-inflammatory potential of indolizine derivatives is primarily linked to their ability to inhibit the COX-2 enzyme, as detailed in the section above. nih.govresearchgate.net By blocking COX-2, these compounds prevent the synthesis of prostaglandins, which are key mediators of the inflammatory response. nih.gov This targeted mechanism positions indolizine derivatives as promising candidates for the development of newer anti-inflammatory agents with potentially improved safety profiles compared to non-selective NSAIDs. nih.gov

Antimicrobial Mechanisms

Indolizine derivatives have demonstrated a broad spectrum of antimicrobial activity. derpharmachemica.commdpi.com Studies have shown their efficacy against both Gram-positive bacteria like Staphylococcus aureus and acid-fast bacilli such as Mycobacterium smegmatis. researchgate.net

A series of indolizine-1-carbonitrile (B3051405) derivatives were synthesized and tested against various bacterial and fungal strains. nih.gov One compound, 5g , was identified as having the most potent antibacterial activity, with MICs ranging from 16 to 256 µg/mL. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting bacterial protein tyrosine phosphatases (PTPs), which are critical for the virulence of several pathogenic bacteria. nih.gov The same study identified compound 5b as a potent antifungal agent, particularly against Candida species, with MICs between 8 and 32 µg/mL. nih.gov Its mechanism is thought to involve the inhibition of fungal 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis. nih.gov

Further research into pyrazolyl-indolizine derivatives found several compounds with potent efficiency against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, and Candida albicans. nih.gov The mechanism of action for some of these compounds involves inducing lipid peroxidation, which leads to increased cell membrane oxidation and subsequent cell death. nih.gov

Table 2: Antimicrobial Activity of Selected Indolizine Derivatives